6-Sulfooxymethylbenzo(a)pyrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Metabolism and Genotoxicity

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are formed during the incomplete combustion of organic materials. mdpi.com Benzo(a)pyrene (B(a)P) is a well-characterized and potent member of this group, often used as a benchmark for the carcinogenicity of PAHs. nih.govwww.gov.uk PAHs themselves are often chemically inert and require metabolic activation to exert their genotoxic and carcinogenic effects. mdpi.comtandfonline.com

The metabolic activation of B(a)P is a complex process involving multiple enzymatic pathways. researchgate.netnih.gov The most extensively studied pathway involves the formation of diol epoxides. researchgate.netnih.govmdpi.com This process is initiated by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, which oxidize B(a)P to form epoxides. nih.govoup.com These epoxides are then hydrolyzed by epoxide hydrolase to form dihydrodiols, which are further oxidized by CYPs to produce highly reactive diol epoxides that can bind to DNA, forming adducts and leading to mutations. nih.govmdpi.comoup.com

However, the diol epoxide pathway is not the only mechanism of B(a)P activation. Another significant pathway involves the hydroxylation of methyl groups on methylated PAHs, or in the case of B(a)P, the formation of hydroxylated metabolites like 6-hydroxymethylbenzo(a)pyrene (HMBP). nih.govoup.com This metabolite can then undergo further activation. It is within this alternative pathway that 6-sulfooxymethylbenzo(a)pyrene emerges as a critical intermediate. The process involves the sulfonation of HMBP by sulfotransferase enzymes, which are phase II metabolizing enzymes. nih.govoup.comtandfonline.com This reaction converts HMBP into the highly electrophilic and reactive sulfuric acid ester, this compound. nih.govoup.com This metabolite is genotoxic, capable of causing DNA damage and mutations. kaist.ac.krnih.gov

Role as an Electrophilic Metabolite in Carcinogenic Pathways

This compound functions as an ultimate electrophilic metabolite, meaning it is a highly reactive molecule that seeks out and reacts with nucleophilic sites in cellular macromolecules, most notably DNA. nih.govoup.com Its electrophilicity stems from the sulfate (B86663) group, which is a good leaving group. This facilitates the formation of a benzylic carbocation that can readily bind to the nitrogen and oxygen atoms in DNA bases. nih.gov

Research has demonstrated that this compound directly reacts with DNA to form benzylic adducts. nih.govoup.com The major adduct formed is with the N2 position of deoxyguanosine. nih.gov The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. nih.gov If not repaired, these adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and differentiation, such as oncogenes and tumor suppressor genes. nih.gov

Significance in Investigating Benzo(a)pyrene-Mediated Biological Effects

The study of this compound is crucial for a comprehensive understanding of the diverse mechanisms through which benzo(a)pyrene exerts its toxic and carcinogenic effects. While the diol-epoxide pathway has historically received the most attention, the sulfonation pathway leading to this compound represents an important alternative route of metabolic activation. nih.govnih.gov

Investigating this metabolite helps to elucidate the following:

Tissue-Specific Carcinogenesis: The activity of sulfotransferases varies between different tissues and species. oup.com Understanding the role of this compound can help explain why B(a)P may induce tumors in certain tissues, like the liver in some animal models, where this metabolic pathway is prominent. nih.govnih.gov

Development of Biomarkers: The specific DNA adducts formed by this compound can serve as biomarkers of exposure and metabolic activation through this particular pathway. nih.gov Detecting these adducts in tissues can provide evidence of the role of this pathway in B(a)P-induced carcinogenesis in different contexts.

Understanding of Metabolic Interplay: The formation of this compound highlights the complex interplay between phase I (e.g., CYPs) and phase II (e.g., sulfotransferases) metabolizing enzymes in determining the ultimate fate and toxicity of a carcinogen. oup.comresearchgate.net

Research Findings on this compound

oup.com| Finding | Organism/System | Key Result | Citation |

|---|---|---|---|

| Metabolic Activation | Rat and mouse liver cytosols | Sulfotransferase activity mediates the formation of benzylic adducts from 6-hydroxymethylbenzo(a)pyrene (HMBP). | |

| DNA Adduct Formation | In vitro (reaction with DNA) | Synthetic this compound (SMBP) reacts with deoxyguanosine and deoxyadenosine (B7792050) in DNA. The major adduct is N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. |

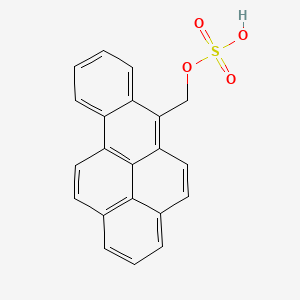

Structure

3D Structure

Properties

IUPAC Name |

benzo[b]pyren-6-ylmethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c22-26(23,24)25-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJPSIKNQCJUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2COS(=O)(=O)O)C=CC5=CC=CC(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68041-18-9 (hydrochloride salt) | |

| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70222116 | |

| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71839-05-9 | |

| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-SULFOOXYMETHYLBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAG9DZK6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Metabolic Activation Pathways of 6 Sulfooxymethylbenzo a Pyrene

Biotransformation of Benzo(a)pyrene to Intermediary Metabolites

The initial steps in the metabolic activation of benzo(a)pyrene involve its conversion into various intermediary metabolites by phase I enzymes, primarily the cytochrome P450 (CYP) family of monooxygenases. These enzymes introduce hydroxyl groups onto the BaP molecule, increasing its water solubility and facilitating further metabolism. The biotransformation of BaP can lead to a variety of products, including phenols, dihydrodiols, and quinones.

Formation of 6-Hydroxymethylbenzo(a)pyrene (HMBP)

A key intermediary metabolite in the pathway leading to 6-sulfooxymethylbenzo(a)pyrene is 6-hydroxymethylbenzo(a)pyrene (HMBP). The formation of HMBP is understood to occur through the metabolism of 6-methylbenzo(a)pyrene, a methylated derivative of BaP. Cytochrome P450 enzymes are responsible for the hydroxylation of the methyl group of 6-methylbenzo(a)pyrene to form HMBP. While direct hydroxymethylation of benzo(a)pyrene at the 6-position is not a prominent pathway, the metabolism of 6-methylbenzo[a]pyrene to HMBP is a recognized activation step. oup.com Metabolic studies with rat liver microsomes have shown that 6-methyl-B[a]P can be converted to metabolites including 1-hydroxy-6-hydroxymethyl-B[a]P and 3-hydroxy-6-hydroxymethyl-B[a]P, indicating hydroxylation at the methyl group.

Enzymatic Conversion of 6-Hydroxymethylbenzo(a)pyrene

Once formed, 6-hydroxymethylbenzo(a)pyrene undergoes further enzymatic conversion to a more reactive species. This critical step is mediated by phase II metabolizing enzymes, specifically sulfotransferases.

Sulfotransferase-Mediated Activation

The bioactivation of HMBP into its ultimate carcinogenic form, this compound, is catalyzed by sulfotransferase (SULT) enzymes. This process involves the transfer of a sulfonate group to the hydroxyl group of HMBP.

Role of PAPS-Dependent Sulfotransferases (SULTs)

Sulfotransferases are a family of cytosolic enzymes that catalyze the sulfonation of a wide range of substrates, including xenobiotics, drugs, and endogenous compounds. oup.com This reaction requires the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). In the case of HMBP, SULTs transfer the sulfonate group from PAPS to the hydroxymethyl group, resulting in the formation of this compound. This esterification process converts the relatively stable HMBP into a highly reactive sulfuric acid ester.

Identification of Specific Sulfotransferase Isoforms Involved in this compound Biosynthesis

While multiple sulfotransferase isoforms exist, studies have indicated that certain SULTs are more active in the bioactivation of HMBP. Research has shown that 6-hydroxymethylbenzo[a]pyrene is a substrate for various human sulfotransferases. While a definitive identification of a single responsible isoform is challenging and likely tissue-dependent, members of the SULT1 and SULT2 families are known to metabolize xenobiotic alcohols. For instance, SULT1A1, SULT1A2, SULT1B1, SULT1E1, and SULT2A1 are among the isoforms that have been investigated for their role in the metabolism of various compounds, including those structurally similar to HMBP.

Comparative Analysis of Metabolic Activation Pathways with Other Benzo(a)pyrene Metabolites

The metabolic activation of benzo(a)pyrene is not limited to the formation of this compound. The most well-characterized pathway is the diol epoxide pathway, which leads to the formation of benzo(a)pyrene-7,8-diol-9,10-epoxides (BPDE). Other pathways include the radical-cation and o-quinone pathways.

The pathway leading to this compound represents a significant route of BaP-induced carcinogenesis, particularly in certain tissues. The resulting sulfuric acid ester is a strong electrophile that can readily react with nucleophilic sites in cellular macromolecules, most notably DNA, to form benzylic DNA adducts. nih.gov In contrast, the diol epoxide pathway results in the formation of different types of DNA adducts, primarily at the N2 position of guanine (B1146940).

Research has demonstrated the potent carcinogenicity of this compound. In one study, this metabolite was found to be a strong hepatocarcinogen in infant male mice, inducing liver tumors with high multiplicity. nih.gov A comparable dose of its precursor, 6-hydroxymethylbenzo[a]pyrene, was significantly less active. nih.gov This highlights the critical role of sulfonation in the activation of HMBP to a potent carcinogen. The benzylic DNA adducts formed by this compound have been identified in the livers of these mice and are considered to be a key factor in its carcinogenic activity. nih.gov

The table below presents a comparative overview of the key features of the this compound and the diol epoxide pathways.

| Feature | This compound Pathway | Diol Epoxide Pathway |

| Precursor Metabolite | 6-Hydroxymethylbenzo(a)pyrene (HMBP) | Benzo(a)pyrene-7,8-dihydrodiol |

| Key Activating Enzyme | Sulfotransferase (SULT) | Cytochrome P450 (CYP) |

| Reactive Intermediate | This compound | Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) |

| Type of DNA Adducts | Benzylic adducts | Adducts primarily at the N2 position of guanine |

The following table provides data on the tumorigenicity of this compound and its precursor in infant male B6C3F1 mice.

| Compound | Dose (nmol/g body weight) | Tumor Incidence | Average Tumor Multiplicity |

| This compound | 2.5 | 35/36 | 4.4 |

| 6-Hydroxymethylbenzo(a)pyrene | 2.5 | Lower than this compound | Approximately one-tenth of this compound |

Distinction from Diol-Epoxide Pathway of Benzo(a)pyrene

The metabolic activation of benzo(a)pyrene has been extensively studied, with the diol-epoxide pathway traditionally considered the primary route to its carcinogenicity. This classical pathway involves the enzymatic action of cytochrome P450 monooxygenases and epoxide hydrolase, which convert benzo(a)pyrene into highly reactive diol epoxides, such as benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). These diol epoxides are potent electrophiles that readily react with the nucleophilic sites in DNA, forming stable adducts that can lead to mutations and initiate carcinogenesis.

In contrast, the formation of this compound follows a mechanistically different route that does not involve the formation of epoxide intermediates. This alternative pathway is initiated by the metabolism of benzo(a)pyrene to 6-hydroxymethylbenzo(a)pyrene. The crucial final step in this activation pathway is the sulfation of the hydroxyl group of 6-hydroxymethylbenzo(a)pyrene, a reaction catalyzed by sulfotransferase enzymes. This enzymatic transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxymethyl group results in the formation of the highly reactive and unstable sulfuric acid ester, this compound.

The electrophilicity of this compound is attributed to the excellent leaving group ability of the sulfate (B86663) anion. This facilitates the formation of a benzylic carbocation, which is a potent electrophile that can readily attack the electron-rich centers in DNA bases, leading to the formation of covalent DNA adducts.

| Feature | Diol-Epoxide Pathway | This compound Pathway |

| Key Enzymes | Cytochrome P450s, Epoxide Hydrolase | Sulfotransferase |

| Key Intermediates | Arene oxides, Diols, Diol Epoxides | 6-Hydroxymethylbenzo(a)pyrene |

| Reactive Metabolite | Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) | This compound |

| Mechanism of DNA Adduct Formation | Nucleophilic attack on the epoxide ring | Formation of a benzylic carbocation |

Relationship to 6-Methylbenzo(a)pyrene and 6-Formylbenzo(a)pyrene Metabolism

The formation of this compound is intricately linked to the metabolism of other 6-substituted benzo(a)pyrene derivatives, namely 6-methylbenzo(a)pyrene and 6-formylbenzo(a)pyrene.

6-Methylbenzo(a)pyrene: This compound is a known proximate carcinogen of benzo(a)pyrene and serves as a direct precursor to 6-hydroxymethylbenzo(a)pyrene. The metabolic activation of 6-methylbenzo(a)pyrene is initiated by the oxidation of the methyl group, a reaction catalyzed by cytochrome P450 enzymes, to form 6-hydroxymethylbenzo(a)pyrene. This initial hydroxylation step is a prerequisite for the subsequent sulfation and formation of the ultimate carcinogen, this compound.

| Precursor/Metabolite | Role in the this compound Pathway |

| 6-Methylbenzo(a)pyrene | Proximate carcinogen and direct precursor to 6-hydroxymethylbenzo(a)pyrene. |

| 6-Hydroxymethylbenzo(a)pyrene | Immediate precursor to this compound. |

| 6-Formylbenzo(a)pyrene | Product of a competing metabolic pathway from 6-hydroxymethylbenzo(a)pyrene. |

Molecular Mechanisms of Dna Interaction and Adduct Formation

Electrophilic Reactivity of 6-Sulfooxymethylbenzo(a)pyrene

This compound is recognized as an ultimate electrophilic and carcinogenic metabolite of 6-hydroxymethylbenzo[a]pyrene (HMBP). nih.govjcpjournal.org Its high reactivity stems from its chemical structure, which facilitates the generation of a potent electrophile capable of attacking nucleophilic sites on DNA. This activation pathway is a key step in the carcinogenicity of several polycyclic aromatic hydrocarbons. nih.gov

The metabolic activation of HMBP can be mediated by sulfotransferase enzymes, which conjugate a sulfo group to the hydroxymethyl group, forming the sulfuric acid ester, this compound. nih.gov The defining feature of SMBP's reactivity is its capacity to spontaneously generate a highly reactive benzylic carbonium ion. jcpjournal.orgiarc.fr This carbocation is a potent electrophile, readily seeking out electron-rich centers in biological macromolecules, most notably DNA. jcpjournal.org The formation of this carbonium ion is a critical step, transforming the parent compound into a species that can directly cause genetic damage. iarc.fr

The chemical reactivity of this compound is profoundly influenced by the nature of its sulfate (B86663) ester group. The sulfate moiety is an excellent leaving group, meaning it can readily detach from the benzylic carbon. jcpjournal.orgiarc.fr This heterolytic cleavage of the carbon-oxygen bond is energetically favorable and results in the formation of the stable, resonance-delocalized benzylic carbonium ion and a sulfate anion. The efficiency of the sulfate group as a leaving group is a primary determinant of the compound's high electrophilicity and its ability to aralkylate DNA. nih.gov Studies have shown that the rate of solvolysis is characteristic of a reaction proceeding through a carbonium ion intermediate. researchgate.net

Characterization of DNA Adducts

The reaction between the benzylic carbonium ion derived from SMBP and DNA results in the formation of covalent adducts. These adducts represent a form of DNA damage that can lead to mutations if not repaired before cell division.

Following its generation, the benzylic carbonium ion from SMBP reacts with the nucleophilic centers of DNA bases, forming stable benzylic DNA adducts. nih.govtandfonline.com This process has been demonstrated both in vitro, through reactions of synthetic SMBP with DNA, and in vivo in rat liver. nih.govnih.gov The formation of these adducts is considered a key molecular event in the initiation of cancer by certain polycyclic aromatic hydrocarbons. iarc.fr The administration of SMBP to rats leads to the formation of significant amounts of these adducts with various bases in liver DNA. nih.govresearchgate.net

Research has focused on identifying the precise structures of the DNA adducts formed by this compound. Chromatographic and spectroscopic techniques have been instrumental in characterizing these products at the nucleoside level after enzymatic hydrolysis of the adducted DNA. nih.gov

The major DNA adduct formed from the reaction of this compound with DNA has been definitively identified through NMR spectroscopy as N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.govresearchgate.net This adduct results from the electrophilic attack of the benzo[a]pyrene-6-methylenyl carbocation at the exocyclic N2-amino group of guanine (B1146940) residues in DNA. nih.govresearchgate.net In addition to the primary deoxyguanosine adduct, lower levels of adducts with deoxyadenosine (B7792050) and deoxycytidine have also been detected in DNA reacted with SMBP. nih.govresearchgate.net In vivo studies in rats administered HMBP showed that this specific deoxyguanosine adduct accounted for approximately 20-30% of the total HMBP residues bound to hepatic DNA. nih.gov

Table 1: DNA Adducts of this compound

| Adduct Name | DNA Base Involved | Abundance | Method of Identification |

| N2-(Benzo[a]pyrene-6-methylenyl)-deoxyguanosine | Deoxyguanosine | Major | NMR Spectroscopy nih.govresearchgate.net |

| Benzo[a]pyrene-6-methylenyl-deoxyadenosine Adduct | Deoxyadenosine | Minor | Chromatography nih.govresearchgate.net |

| Benzo[a]pyrene-6-methylenyl-deoxycytidine Adduct | Deoxycytidine | Minor | Chromatography nih.govresearchgate.net |

Identification of Specific Nucleoside Adducts

Deoxycytidine Adducts

Low levels of deoxycytidine adducts have been observed when DNA is reacted with this compound. nih.gov The administration of SMBP to rats led to the formation of adducts with cytosine bases in liver DNA, alongside those with guanine and adenine (B156593). nih.gov

Stoichiometry and Site-Specificity of DNA Adduct Formation

The interaction of this compound with DNA results in the formation of multiple adducts. The major adduct formed is with deoxyguanosine, specifically N2-(benzo[a]pyren-6-ylmethylenyl)-deoxyguanosine. nih.gov However, adducts with deoxyadenosine and deoxycytidine are also formed. nih.gov In rats administered with HMBP, the deoxyguanosine adduct accounted for approximately 20-30% of the total HMBP residues bound to hepatic DNA. nih.gov Treatment of Chinese hamster V79 cells with SMBP showed a dose-dependent increase in the formation of complexes with DNA. nih.gov

Table 1: DNA Adducts of this compound

| Nucleoside | Adduct Formed | Relative Abundance |

|---|---|---|

| Deoxyguanosine | N2-(benzo[a]pyren-6-ylmethylenyl)-deoxyguanosine | Major |

| Deoxyadenosine | Benzylic adducts | Formed |

Interaction with Other Biomolecules

Covalent Binding to Proteins

This compound has been shown to form covalent bonds with proteins. nih.gov Treatment of Chinese hamster V79 cells with SMBP resulted in a dose-dependent increase in complex formation with proteins. nih.gov This covalent modification of plasma proteins, such as albumin, is a recognized mechanism of interaction. researchgate.net

Potential for Non-Covalent Interactions with Macromolecules

While the primary focus of research has been on the covalent binding of this compound and its parent compounds to macromolecules, the potential for non-covalent interactions exists. Polycyclic aromatic hydrocarbons, in general, can interact with DNA through non-covalent mechanisms such as intercalation, where the planar aromatic ring system inserts between the base pairs of the DNA double helix. mdpi.comacs.org The pyrene (B120774) moiety itself is known for its unique optical and electronic properties, which are influenced by both covalent and non-covalent functionalization. rsc.org Non-covalent π-π stacking interactions are strong enough to alter the physical and chemical properties of the involved compounds. uq.edu.au Although specific studies on the non-covalent interactions of this compound are limited, the general behavior of PAHs suggests that such interactions are possible and could influence its biological activity. mdpi.comuq.edu.au

Cellular and Genetic Responses Induced by 6 Sulfooxymethylbenzo a Pyrene

Mutagenicity Studies

The mutagenic potential of 6-sulfooxymethylbenzo(a)pyrene has been evaluated in both bacterial and mammalian cell systems, revealing its capacity to induce various types of genetic alterations.

Direct Mutagenicity in Bacterial Systems (e.g., Salmonella typhimurium TA98, TA100)

This compound has demonstrated direct mutagenic activity in Salmonella typhimurium strains TA98 and TA100. nih.gov These strains are specifically designed to detect different types of mutations. TA98 is used to identify frameshift mutagens, while TA100 detects mutagens that cause base-pair substitutions. koreascience.krecfr.gov

In strain TA98, the number of mutations per plate was found to be proportional to the concentration of this compound. researchgate.netnih.gov However, in strain TA100, the mutagenic effect decreased at higher concentrations, suggesting potential cytotoxicity at those levels. researchgate.netnih.gov This indicates that this compound can induce both frameshift and base-pair substitution mutations. koreascience.kr

**Table 1: Mutagenicity of this compound in *Salmonella typhimurium***

| Strain | Type of Mutation Detected | Observed Effect of this compound | Citation |

|---|---|---|---|

| TA98 | Frameshift | Proportional increase in mutations with concentration. researchgate.netnih.gov | researchgate.netnih.gov |

| TA100 | Base-pair substitution | Mutagenic effect decreased at higher concentrations. researchgate.netnih.gov | researchgate.netnih.gov |

Mutagenic Potency in Mammalian Cell Lines (e.g., Chinese Hamster V79 Cells)

The mutagenic and cytotoxic effects of this compound have been further confirmed in mammalian cell lines, such as Chinese hamster V79 lung fibroblasts. nih.gov Studies have shown that this compound is highly mutagenic and cytotoxic to these cells. nih.gov The cytotoxicity increases with higher concentrations of the compound. nih.gov

Loci of Mutation Induction (e.g., HGPRT, Na/K-ATPase)

Research in V79 cells has identified specific genetic loci that are susceptible to mutations induced by this compound. A dose-dependent increase in mutation frequencies has been observed at both the hypoxanthine:guanine (B1146940) phosphoribosyltransferase (HGPRT) and the sodium/potassium-ATPase (Na/K-ATPase) loci. nih.govresearchgate.net The mutations at the HGPRT locus were reportedly higher than those at the Na/K-ATPase locus. kaist.ac.kr The ability of this compound to induce mutations at these distinct genetic markers highlights its broad mutagenic activity within the mammalian genome. nih.gov

DNA Damage Response Pathway Activation

The mutagenicity of this compound is a direct consequence of its ability to damage DNA. This damage, in turn, activates cellular response pathways aimed at repairing the lesions.

Induction of DNA Strand Breaks

The interaction of this compound with DNA can lead to the formation of DNA adducts, which are covalent complexes between the chemical and DNA. nih.govnih.gov The formation of these adducts can disrupt the normal structure and function of DNA, potentially leading to the formation of DNA strand breaks. plos.org The formation of DNA adducts has been observed to increase in a dose-dependent manner following treatment with this compound. nih.gov

Research Methodologies and Analytical Approaches for 6 Sulfooxymethylbenzo a Pyrene Studies

In Vitro Model Systems

In vitro, or test-tube, experiments are fundamental to studying SMBP, providing controlled environments to dissect its mechanisms of action without the complexities of a whole organism. These systems range from single-cell bacteria to mammalian cell lines and isolated enzyme preparations.

The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. Studies have shown that SMBP is a potent, direct-acting mutagen in Salmonella typhimurium strains TA98 and TA100, indicating it can cause both frameshift and base-pair substitution mutations without the need for external metabolic activation. nih.govoup.comkoreascience.kr The number of mutations in strain TA98 was found to be proportional to the concentration of SMBP. nih.gov In contrast, its precursor, HMBP, requires metabolic activation to induce mutations in these bacterial strains. nih.gov The assay has also been instrumental in evaluating the antimutagenic effects of various compounds, such as porphyrin derivatives and vitamin C, against SMBP. oup.comkoreascience.krwaocp.org For instance, chlorophyllin and protoporphyrin have been shown to significantly reduce the mutation frequency induced by SMBP in the Ames test. waocp.orgnih.gov

| Parameter | Finding | References |

| Test System | Salmonella typhimurium strains TA98 and TA100 | nih.govoup.comkoreascience.kr |

| Metabolic Activation | Not required for SMBP (direct-acting mutagen) | oup.com |

| Type of Mutation | Frameshift (TA98) and Base-pair substitution (TA100) | nih.govkoreascience.kr |

| Dose-Response | Proportional increase in mutations with SMBP concentration in TA98 | nih.gov |

| Comparative Mutagenicity | Investigated against its precursor, 6-hydroxymethylbenzo(a)pyrene (HMBP) | nih.govwaocp.org |

| Application | Used to test the inhibitory effects of chemopreventive agents like chlorophyllin and vitamin C | koreascience.krwaocp.orgjcpjournal.org |

This table summarizes the application and findings of the Ames test in studies of 6-Sulfooxymethylbenzo(a)pyrene.

To understand the effects of SMBP in a system more relevant to human biology, researchers employ mammalian cell cultures, with Chinese hamster lung fibroblast (V79) cells being a prominent model. nih.govwaocp.orgjcpjournal.org In these cells, SMBP has been demonstrated to be highly mutagenic and cytotoxic. nih.gov Studies have documented a dose-dependent increase in mutation frequencies at specific genetic loci, such as the hypoxanthine:guanine (B1146940) phosphoribosyltransferase (HPRT) and sodium/potassium-ATPase (Na/K-ATPase) loci, in V79 cells treated with SMBP. nih.gov The cytotoxicity of SMBP also increases with concentration, leading to a decrease in cell survival and growth rate. nih.gov V79 cell systems are also used to confirm the antimutagenic properties of various agents. For example, hemin (B1673052) and chlorophyllin have been shown to inhibit the mutagenicity of SMBP and reduce its cytotoxicity in V79 cells. jcpjournal.orgnih.gov

| Parameter | Observation in V79 Cells | References |

| Compound Activity | Highly mutagenic and cytotoxic | nih.gov |

| Mutagenicity | Dose-dependent increase in mutation frequency at HPRT and Na/K-ATPase loci | nih.govwaocp.org |

| Cytotoxicity | Increased with concentration, reducing cell survival to as low as 40% of control | nih.gov |

| Cellular Uptake | SMBP accumulates rapidly, reaching a plateau within 30 minutes | nih.gov |

| Application | Used to evaluate the protective effects of compounds like hemin and chlorophyllin | jcpjournal.orgnih.gov |

| Mechanism Study | Used to demonstrate that agents can reduce intracellular accumulation of SMBP and subsequent DNA adduct formation | nih.gov |

This table presents key findings from studies using the V79 mammalian cell culture system to investigate this compound.

To pinpoint the specific cellular machinery responsible for the metabolic activation of SMBP's precursor, HMBP, scientists use subcellular fractions. Liver cytosols (the soluble portion of the cell's cytoplasm) from rats and mice have been instrumental in demonstrating that the conversion of HMBP to the reactive SMBP is mediated by sulfotransferase enzymes that are dependent on a cofactor called 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.govresearchgate.net These cytosolic preparations can be used to generate SMBP in vitro, which can then be studied for its ability to form adducts with DNA. nih.gov Liver microsomes, which contain cytochrome P450 enzymes, are also used in metabolism studies, often in conjunction with an NADPH-generating system, to investigate the oxidative metabolism of parent polycyclic aromatic hydrocarbons. nih.govoup.com

For a more granular understanding of the metabolic activation process, researchers use reconstituted enzyme systems. These systems involve combining purified enzymes with necessary cofactors in a controlled environment. The primary system for studying SMBP formation involves purified or partially purified sulfotransferase, the substrate HMBP, and the sulfate (B86663) donor PAPS. nih.govnih.govnih.gov This approach has definitively shown that sulfotransferase activity is responsible for forming the electrophilic and mutagenic sulfuric acid ester, SMBP, from HMBP. nih.govnih.gov These reconstituted systems are crucial for studying the kinetics of the reaction, the specific enzymes involved, and how certain compounds might inhibit this critical activation step. jcpjournal.org

Analytical Techniques for Adduct Detection and Quantification

A critical aspect of studying SMBP is the ability to detect and quantify the products of its reaction with biological molecules, particularly DNA adducts, which are considered a key event in chemical carcinogenesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. When coupled with a fluorescence detector, it provides a highly sensitive and specific method for separating and quantifying SMBP-derived DNA adducts. nih.govnih.gov The process typically involves reacting SMBP with DNA in vitro or isolating DNA from cells or tissues exposed to the compound. nih.gov This DNA is then enzymatically hydrolyzed into individual nucleosides. nih.gov The resulting mixture is injected into the HPLC system, where the adducts are separated from the normal nucleosides, often using a reverse-phase C18 column and a gradient of solvents like methanol (B129727) or acetonitrile (B52724) in water. jcpjournal.orgresearchgate.net The major DNA adduct formed from SMBP has been identified as N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov The intrinsic fluorescence of the pyrene (B120774) structure allows for sensitive detection of these adducts. koreascience.krnih.gov HPLC analysis has also been employed to monitor the reaction between SMBP and other molecules, such as vitamin C, and to confirm the formation of a covalent complex between SMBP and hemin. koreascience.krnih.gov

| Parameter | Description | References |

| Technique | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | nih.govresearchgate.net |

| Sample Preparation | Enzymatic hydrolysis of DNA exposed to SMBP into individual nucleosides | nih.gov |

| Separation Method | Reverse-phase HPLC, commonly with a C18 column | jcpjournal.orgresearchgate.net |

| Mobile Phase | Typically a gradient of methanol or acetonitrile and water/buffer | koreascience.krresearchgate.net |

| Detection | Based on the natural fluorescence of the benzo[a]pyrene (B130552) moiety | koreascience.krnih.gov |

| Primary Adduct Detected | N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine | nih.gov |

| Application | Quantification of DNA adducts in vitro and in vivo; analysis of reactions with other molecules | koreascience.krnih.govnih.gov |

This table outlines the use of HPLC with fluorescence detection for the analysis of adducts and reaction products related to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds. In the context of benzo(a)pyrene (BaP) metabolism, GC-MS plays a crucial role in the analysis of its various derivatives. nih.gov However, the direct analysis of highly polar and thermally labile metabolites like this compound is challenging. Instead, GC-MS is more frequently applied to identify its less polar precursors or more stable breakdown products.

For GC-MS analysis, BaP metabolites, which are often hydroxylated, typically require a derivatization step to increase their volatility and thermal stability. nih.govresearchgate.net A common method is trimethylsilylation, which converts hydroxyl groups into trimethylsilyl (B98337) ethers. nih.gov Researchers have successfully used GC-MS to separate and identify various BaP derivatives, including phenols, diols, and tetraols, after derivatization. nih.govresearchgate.net For instance, studies have achieved successful separation of seven different diols and four stereoisomeric 7,8,9,10-tetraols on capillary columns like Dexsil-300 and OV-1. nih.gov

It is important to note that highly reactive intermediates, such as diol-epoxides, are often too unstable for direct GC-MS analysis even with derivatization; they are typically detected through their more stable hydrolysis products, like tetraols. nih.gov Similarly, the direct analysis of this compound by GC-MS is not commonly reported due to its inherent reactivity and instability. The technique is therefore best suited for quantifying the precursors, such as 6-hydroxymethylbenzo(a)pyrene, or for analyzing stable end-products in the metabolic pathway, providing indirect evidence of the formation of the sulfate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of carcinogen-DNA adducts at an atomic level. For adducts formed from reactive metabolites like this compound, NMR provides detailed three-dimensional structural information that is critical for understanding mechanisms of mutagenesis. grantome.comoup.com

The formation of a covalent bond between the BaP metabolite and a DNA base, such as guanine or adenine (B156593), causes significant changes in the chemical environment of the protons and other nuclei in both the carcinogen and the DNA. These changes are observable in the NMR spectrum. Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. grantome.com NOESY experiments allow for the measurement of distances between protons that are close in space, even if they are far apart in the covalent structure. This distance information is then used as restraints in molecular mechanics and dynamics calculations to generate high-resolution 3D models of the adduct within a DNA duplex. grantome.comnih.gov

Studies on related BaP-diol epoxide-DNA adducts have successfully used these methods to determine their conformation, showing, for example, whether the bulky pyrenyl ring intercalates between DNA base pairs or resides in the minor or major groove. nih.govrcsb.org For example, the solution structure of a benzo[a]pyrene diol epoxide adduct with adenine revealed that the pyrenyl moiety intercalated into the DNA helix, causing significant distortion. rcsb.org Similar approaches using proton NMR have been used to characterize other BaP derivatives, including sulfonate-containing metabolites. nih.gov This detailed structural information is vital for correlating specific adduct conformations with observed mutational outcomes.

Immunoassay Techniques for DNA Adducts

Immunoassay techniques are widely used for the detection and quantification of carcinogen-DNA adducts due to their high sensitivity and specificity. nih.gov These methods rely on antibodies that can specifically recognize and bind to the adduct structure. While specific antibodies for adducts derived from this compound are not widely reported, the principles are well-established from extensive research on other BaP metabolites, particularly benzo[a]pyrene diol epoxide (BPDE). nih.govcellbiolabs.comd-nb.info

Both polyclonal and monoclonal antibodies have been developed to recognize DNA that has been modified by BaP metabolites. d-nb.infonih.gov Monoclonal antibodies are generally preferred for their higher specificity to a single epitope. d-nb.infoabcam.com The most common immunoassay format is the Enzyme-Linked Immunosorbent Assay (ELISA). cellbiolabs.combiocat.com In a typical competitive ELISA, a known amount of antibody is incubated with a DNA sample, and they compete for binding to a plate coated with the specific adduct. The amount of adduct in the sample is determined by comparing the signal to a standard curve generated with known amounts of the adduct. biocat.comcellbiolabs.com

Various ELISA-based kits are commercially available for the detection of BPDE-DNA adducts, demonstrating the robustness of this approach. cellbiolabs.comcellbiolabs.commybiosource.commybiosource.com Furthermore, highly sensitive detection methods, such as chemiluminescence immunoassays (CIA), have been developed, lowering the limit of detection to as few as 1.5 adducts per 10⁹ nucleotides. capes.gov.br These techniques can be applied to DNA isolated from various biological sources, including tissues and blood cells, making them invaluable for biomonitoring studies. nih.gov Another innovative approach involves using molecularly imprinted polymers, or "plastic antibodies," which can be synthesized to specifically recognize a target adduct, offering a promising alternative to traditional immunoassays. rsc.org

| Technique | Principle | Antibody Type | Key Advantages | Reference |

|---|---|---|---|---|

| Competitive ELISA | Competition between free and plate-bound adducts for antibody binding. | Polyclonal or Monoclonal | High throughput, well-established, quantitative. | biocat.comcellbiolabs.com |

| Chemiluminescence Immunoassay (CIA) | Uses a chemiluminescent substrate for signal generation. | Polyclonal | Extremely high sensitivity, low detection limits. | capes.gov.br |

| Immunohistochemistry (IHC) | Uses antibodies to detect adducts in tissue sections. | Monoclonal | Provides spatial information on adduct location within tissues. | nih.govnih.gov |

| Fluorescent Particle Counting Immunoassay (FIPCIA) | Uses fluorescently labeled "plastic antibodies" (nanoMIPs) for detection via microscopy. | Molecularly Imprinted Polymer | Ultrasensitive, alternative to biological antibodies. | rsc.org |

Spectroscopic Methods for Investigating Molecular Interactions

Beyond NMR, other spectroscopic methods, particularly UV-Visible absorption and fluorescence spectroscopy, are fundamental in characterizing BaP derivatives and their interactions with biological macromolecules like DNA. The extensive aromatic system of benzo[a]pyrene gives it strong and characteristic spectral properties. atamanchemicals.com

UV-Visible spectroscopy can be used to monitor the formation of BaP derivatives and their binding to DNA. nih.gov The interaction with DNA can cause a shift in the absorption maximum (bathochromic or hypsochromic shift) and a change in molar absorptivity (hyperchromism or hypochromism), providing evidence of complex formation.

Fluorescence spectroscopy is particularly sensitive for studying pyrene-containing compounds. atamanchemicals.com The fluorescence emission spectrum of pyrene and its derivatives is highly sensitive to the polarity of the local environment. atamanchemicals.commdpi.com This property has been exploited to probe the binding of BaP metabolites to DNA. For example, covalent binding or intercalation into the hydrophobic interior of the DNA double helix results in characteristic changes in the fluorescence spectrum, such as an enhancement of fluorescence intensity. mdpi.comacs.org Synchronous fluorescence spectrophotometry, where excitation and emission wavelengths are scanned simultaneously with a fixed wavelength difference, can enhance specificity and sensitivity, allowing for the detection of low levels of DNA adducts in complex biological samples. psu.edu

Chemical Synthesis of this compound and its Precursors

The study of this compound (SMBP) necessitates its availability in a pure form, which is achieved through chemical synthesis. The synthesis involves a multi-step process starting from benzo[a]pyrene or a related derivative and proceeding through key intermediates. nih.govrsc.org

A common pathway to SMBP involves the precursor 6-hydroxymethylbenzo(a)pyrene (HMBP). HMBP itself can be synthesized from benzo[a]pyrene. One route involves the Vilsmeier-Haack reaction to produce benzo[a]pyrene-6-carbaldehyde, which is then reduced to HMBP. rsc.org Alternatively, HMBP can be formed through the hydroxymethylation of the benzo[a]pyrene ring using microsomal enzyme preparations, a process that mimics one of the metabolic pathways. researchgate.netaacrjournals.org

Once the precursor alcohol, HMBP, is obtained, the final step is the introduction of the sulfate group. This is typically achieved through a sulfation reaction. Chemically, this can be performed using a suitable sulfating agent. The metabolic activation in biological systems is catalyzed by sulfotransferase enzymes (SULTs) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. nih.govresearchgate.net The chemical synthesis of SMBP has been reported and is crucial for confirming its identity as a reactive metabolite and for conducting studies on its mutagenicity and carcinogenicity. nih.gov The successful synthesis provides the authentic standard needed for analytical detection and for direct biological testing. nih.govresearchgate.net

| Step | Starting Material | Reaction | Product | Reference |

|---|---|---|---|---|

| 1 | Benzo[a]pyrene | Formylation (e.g., Vilsmeier-Haack) | Benzo[a]pyrene-6-carbaldehyde | rsc.org |

| 2 | Benzo[a]pyrene-6-carbaldehyde | Reduction | 6-Hydroxymethylbenzo(a)pyrene (HMBP) | rsc.org |

| 3 | 6-Hydroxymethylbenzo(a)pyrene (HMBP) | Sulfation (Chemical or Enzymatic) | This compound (SMBP) | nih.gov |

Modulation of 6 Sulfooxymethylbenzo a Pyrene Bioactivity: Inhibition and Detoxification Mechanisms

Inhibition of Metabolic Activation

A critical strategy to mitigate the harmful effects of 6-sulfooxymethylbenzo(a)pyrene is to prevent its formation from its precursor, 6-hydroxymethylbenzo(a)pyrene (HMBP). nih.gov This is primarily achieved by inhibiting the enzymes responsible for this metabolic conversion.

Inhibition of Sulfotransferase Activity

The metabolic activation of HMBP to the highly reactive SMBP is catalyzed by sulfotransferase (SULT) enzymes. nih.govnih.gov These enzymes facilitate the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to HMBP, a process known as sulfonation. researchgate.net Inhibition of this sulfotransferase activity is a key mechanism for reducing the formation of the ultimate carcinogen, SMBP. nih.govnih.gov Various xenobiotics, including certain drugs and dietary chemicals, have been shown to inhibit SULT activity. researchgate.net By blocking this critical activation step, the potential for SMBP to cause cellular damage is significantly reduced.

Role of Specific Inhibitors (e.g., Dehydroepiandrosterone)

Dehydroepiandrosterone (DHEA), a steroid hormone, has been identified as an inhibitor of the sulfotransferase activity responsible for the activation of HMBP. nih.govoup.com Studies have demonstrated that pretreatment with DHEA can significantly inhibit the formation of DNA adducts from HMBP in rat liver. nih.gov This inhibitory effect is attributed to DHEA's ability to compete with HMBP for the active site of the sulfotransferase enzyme. oup.com The inhibition of sulfotransferase-mediated mutagenicity of HMBP by DHEA highlights its potential role in chemoprevention. nih.gov

Direct Interaction with Electrophilic this compound

Once formed, the electrophilic nature of this compound makes it highly reactive and prone to binding with cellular macromolecules like DNA. oup.com However, certain molecules can directly interact with SMBP, neutralizing its reactivity and preventing it from reaching its biological targets.

Formation of Inactive Covalent Adducts (e.g., with Ascorbic Acid)

Ascorbic acid (Vitamin C) has been shown to effectively reduce the mutagenicity of SMBP by forming a stable, inactive covalent adduct with it. oup.comkoreascience.kr This reaction appears to involve the aralkylation of an ascorbic acid anion by the carbocation derived from the electrophilic SMBP. oup.com This direct scavenging mechanism prevents SMBP from binding to DNA and initiating the cascade of events leading to mutations. oup.comkoreascience.kr

Non-Covalent Binding and Complex Formation (e.g., with Porphyrin Derivatives, Chlorophyllin)

Certain molecules can form non-covalent complexes with this compound, effectively sequestering it and preventing its interaction with DNA. Porphyrin derivatives, including chlorophyllin, have demonstrated significant antimutagenic activity against SMBP. jcpjournal.orgnih.govresearchgate.net It is suggested that chlorophyllin forms a complex with SMBP, which may stabilize the carcinogen in the aqueous phase and reduce its cellular uptake. jcpjournal.org This complex formation is a key aspect of their chemopreventive effects. jcpjournal.orgnih.gov Studies have shown that porphyrins can inhibit the binding of SMBP to DNA, with phthalocyanines being particularly effective. nih.gov

Enzymatic Detoxification Pathways

The body possesses enzymatic systems capable of detoxifying reactive intermediates like this compound. Phase II detoxification enzymes play a crucial role in this process by conjugating the electrophilic species to make them more water-soluble and easily excretable. researchgate.netiarc.fr One of the primary enzymatic detoxification pathways for SMBP involves glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net These enzymes catalyze the conjugation of SMBP with glutathione (GSH), a major cellular antioxidant. nih.gov This conjugation reaction neutralizes the electrophilicity of SMBP, rendering it less harmful and facilitating its elimination from the body. The intrinsic bacterial mutagenicity of SMBP has been shown to be inhibited by both glutathione and glutathione S-transferase activity. nih.gov

Role of Glutathione S-Transferase (GST)

Glutathione S-Transferases (GSTs) are a major family of phase II detoxification enzymes that play a critical role in protecting cells from a wide array of toxic and carcinogenic chemicals. frontiersin.orgmdpi.com These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic substrates, making them more water-soluble and facilitating their elimination from the body. oxfordbiomed.com

The primary function of GSTs in the metabolism of polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which benzo[a]pyrene (B130552) belongs, is the detoxification of their reactive metabolites. nih.gov While direct studies on GST-catalyzed conjugation of this compound are specific, the established role of GSTs involves detoxifying electrophilic metabolites of benzo[a]pyrene, such as epoxides and diol epoxides. nih.gov GSTs achieve this by activating the glutathione molecule, which then conjugates with the electrophilic compound. ebi.ac.ukmdpi.com This process effectively neutralizes the reactive nature of carcinogens like SMBP, preventing them from interacting with critical cellular macromolecules like DNA. Several GST isozymes, including those from the alpha (GSTA), mu (GSTM), and pi (GSTP) classes, have been identified as being induced by benzo[a]pyrene exposure and are active in the metabolism and detoxification of its metabolites. nih.gov

Involvement of Reduced Sulfhydryl (SH) Groups

Reduced sulfhydryl (SH) groups, particularly the thiol group of the cysteine residue in glutathione (GSH), are fundamental to the detoxification processes involving GST. mdpi.commdpi.com The sulfhydryl group is a potent nucleophile, which allows it to react with and neutralize electrophilic compounds.

In the context of this compound, the involvement of SH groups is primarily through the action of glutathione. Research has demonstrated that glutathione can inhibit the mutagenicity of related benzo[a]pyrene derivatives. nih.gov The detoxification occurs when the nucleophilic sulfur atom of the GSH thiol group attacks the electrophilic carbon center of SMBP. This conjugation reaction, often catalyzed by GSTs, forms a stable, non-toxic adduct that can be readily excreted. oxfordbiomed.com This process represents a critical defense mechanism, sequestering the reactive carcinogen before it can cause cellular damage. The availability of reduced glutathione and the activity of enzymes that utilize it are therefore key determinants in the cellular defense against SMBP. mdpi.com

Impact of Modulators on DNA Adduct Formation and Mutagenicity

The mutagenicity of this compound is directly linked to its ability to form covalent adducts with DNA. nih.govnih.gov Various chemical compounds, known as modulators, can influence this process, either by inhibiting or, in some cases, enhancing DNA adduct formation and subsequent mutagenicity.

Research has identified several classes of compounds that can inhibit the mutagenic activity of SMBP. Porphyrin derivatives, for instance, have shown significant antimutagenic effects. nih.govwaocp.org In studies using the Ames assay, compounds like chlorophyllin and protoporphyrin markedly reduced the mutation frequency induced by SMBP. nih.govwaocp.org Similarly, hemin (B1673052) displayed a strong inhibitory effect against SMBP-induced mutations in mammalian V79 cells. nih.govwaocp.org These modulators are thought to exert their protective effects by interfering with the reactivity of SMBP or through antioxidant mechanisms. nih.govwaocp.org

The table below summarizes the inhibitory effects of various porphyrin derivatives on the mutagenicity of this compound in the Salmonella typhimurium TA98 Ames test.

| Modulator | Remaining Mutation Frequency (% of Control) |

|---|---|

| Protoporphyrin | 19.1 |

| Chlorophyllin | 24.8 |

| Hemin | Greater than Chlorophyllin/Protoporphyrin |

| Biliverdin | Lower antimutagenic activity compared to other derivatives |

| Chlorophylls | Lower antimutagenic activity compared to other derivatives |

Data sourced from studies on the antimutagenic activities of porphyrin derivatives against SMBP. nih.govwaocp.org The table shows the percentage of mutations remaining after treatment with the modulator compared to a control treated with SMBP alone.

Future Research Directions and Unexplored Avenues

Investigation of 6-Sulfooxymethylbenzo(a)pyrene Interactions with RNA and Proteins

Key research questions include:

RNA Adducts: Which types of RNA (mRNA, tRNA, rRNA, snRNA) are most susceptible to SMBP binding? Does this adduction alter RNA structure, stability, and function, thereby affecting processes like translation and RNA processing?

Protein Targets: Which specific proteins are targeted by SMBP? Studies on other reactive metabolites have shown binding to cellular proteins. snu.ac.kr Identifying these targets could reveal novel mechanisms of toxicity beyond direct genotoxicity. Does binding inhibit enzyme activity, disrupt protein-protein interactions, or trigger protein degradation pathways?

Functional Consequences: What are the downstream cellular consequences of RNA and protein adduction by SMBP? Investigating these interactions could link SMBP exposure to disruptions in signaling pathways, metabolic dysfunction, and other cellular stresses that contribute to carcinogenesis.

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

Detecting and quantifying SMBP and its macromolecular adducts in biological systems presents a significant analytical challenge due to the compound's reactivity and the low concentrations at which it may be present. mdpi.com The development of more advanced analytical methods is crucial for both mechanistic studies and potential biomonitoring applications. researchgate.net

Current analytical strategies for PAH metabolites often rely on high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detectors and gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.netepa.govresearchgate.net HPLC, in particular, has been utilized in the analysis of products formed from SMBP. koreascience.krjcpjournal.org

Future advancements should focus on:

Enhanced Sensitivity: Developing techniques with lower limits of detection, such as tandem mass spectrometry (LC-MS/MS), to identify adducts at environmentally relevant exposure levels. mdpi.comresearchgate.net Detection limits for related B[a]P-DNA adducts have reached the level of one adduct in 10⁸ nucleotides. cdc.gov

Increased Specificity: Improving methods to distinguish SMBP adducts from those formed by other B[a]P metabolites, such as benzo[a]pyrene (B130552) diol epoxide (BPDE).

Non-invasive Detection: Exploring the possibility of detecting SMBP-adducts or their repair products in easily accessible biological samples like urine or blood, which could serve as biomarkers of exposure.

High-Resolution Imaging: Employing advanced imaging techniques to visualize the subcellular localization of SMBP adducts within cells and tissues.

The following table summarizes current and potential future analytical techniques for the study of SMBP.

| Analytical Technique | Principle | Application for SMBP Research | Future Enhancement/Focus |

| HPLC with Fluorescence Detection | Separates compounds based on polarity; detects fluorescent molecules. oiv.int | Quantifying SMBP and its fluorescent derivatives or adducts. koreascience.krjcpjournal.org | Coupling with more selective detectors; improving derivatization methods for non-fluorescent products. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds via HPLC and identifies them by mass-to-charge ratio and fragmentation patterns. researchgate.net | Highly sensitive and specific identification and quantification of SMBP-macromolecule adducts in complex biological matrices. mdpi.com | Miniaturization for high-throughput analysis; improving ionization efficiency for adducts. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas stream and identifies them by mass. epa.govresearchgate.net | Analysis of SMBP after chemical derivatization to increase volatility. | Development of stable, high-yield derivatization protocols specific for SMBP. |

| 32P-Postlabeling Assay | Enzymatically labels DNA adducts with radioactive 32P for sensitive detection. | Ultra-sensitive detection of SMBP-DNA adducts without prior knowledge of the adduct structure. | Combining with LC-MS/MS for definitive structural identification of detected adducts. |

| Immunoassays (ELISA) | Uses specific antibodies to detect target molecules. | Development of antibodies that specifically recognize SMBP-DNA or SMBP-protein adducts for rapid screening. | Improving antibody specificity to avoid cross-reactivity with other PAH adducts. |

Computational Modeling and Molecular Dynamics Studies of Interactions

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, offer powerful tools to investigate the interactions of reactive metabolites with biological macromolecules at an atomic level. mdpi.comnih.gov Such studies have been applied to understand how B[a]P and its derivatives interact with proteins and DNA. researchgate.netresearchgate.nettandfonline.com

Future computational research on SMBP should aim to:

Predict Binding Sites: Use molecular docking to predict the preferred binding sites of SMBP on specific proteins and sequences of RNA and DNA. This can help prioritize experimental validation.

Simulate Adduct Dynamics: Employ MD simulations to study the conformational changes induced in DNA, RNA, and proteins upon SMBP adduction. nih.gov Simulations can reveal how the adduct alters the local structure, flexibility, and dynamics of the macromolecule. nih.gov

Elucidate Recognition and Repair: Model the interaction of SMBP-DNA adducts with DNA repair enzymes to understand the structural features that determine whether an adduct is efficiently recognized and excised. nih.gov

Calculate Interaction Energies: Determine the thermodynamic stability of SMBP-macromolecule complexes to understand the reactivity and preference for different biological targets. tandfonline.com

These computational insights can generate specific, testable hypotheses about the structural basis for SMBP's biological effects and guide further experimental work. nih.gov

Elucidation of Species-Specific and Tissue-Specific Metabolic Differences

The metabolic activation of B[a]P and its intermediates is highly dependent on the expression and activity of xenobiotic-metabolizing enzymes, which can vary significantly between different species and even between different tissues within the same organism. annualreviews.orgmdpi.comwur.nl The formation of SMBP from its precursor, 6-hydroxymethylbenzo[a]pyrene (HMBP), is catalyzed by sulfotransferases (SULTs). nih.govnih.gov

Unexplored avenues in this area include:

Comparative Metabolomics: Systematically comparing the capacity of liver and extrahepatic tissues (e.g., lung, kidney, skin) from various species (e.g., human, rat, fish) to produce SMBP. annualreviews.orgmdpi.com This would help in extrapolating findings from animal models to humans.

Human Organoid Models: Utilizing advanced in vitro models like human tissue organoids from different organs to study tissue-specific metabolism of HMBP to SMBP and the subsequent cellular responses. mdpi.com This approach can provide a more accurate reflection of human-specific metabolic pathways. mdpi.com

Polymorphisms in SULTs: Investigating how genetic polymorphisms in human SULT enzymes affect the rate of SMBP formation. This could identify subpopulations that are more susceptible to the carcinogenic effects of B[a]P metabolites.

Exploration of Epigenetic Modifications Induced by this compound

Epigenetic alterations, including changes in DNA methylation and histone modifications, are recognized as key mechanisms in carcinogenesis. nih.govresearchgate.net Exposure to B[a]P is known to influence these epigenetic processes. nih.govencyclopedia.pub The ultimate carcinogen BPDE can form adducts at CpG sites, potentially altering DNA methylation levels. researchgate.netencyclopedia.pub Given that SMBP is also a highly reactive, DNA-binding metabolite, it is plausible that it could induce similar epigenetic changes.

Future research should investigate:

DNA Methylation: Whether the formation of SMBP-DNA adducts, particularly at or near CpG islands, leads to aberrant DNA methylation patterns (hypo- or hypermethylation). nih.govcellmolbiol.org This could be studied using techniques like whole-genome bisulfite sequencing in cells treated with SMBP. oup.com

Histone Modifications: If SMBP adduction to DNA or histone proteins directly influences the patterns of post-translational histone modifications (e.g., acetylation, methylation), thereby altering chromatin structure and gene accessibility.

Enzyme Inhibition: Whether SMBP directly inhibits the activity of key epigenetic enzymes, such as DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), a mechanism that has been proposed for B[a]P. nih.govencyclopedia.pub

Integrated Omics Approaches to Understand Global Cellular Responses

To capture the full spectrum of cellular disruption caused by SMBP, a systems biology approach using integrated "omics" technologies is necessary. This moves beyond studying single endpoints to provide a global view of the cellular response to SMBP exposure. Recent studies have begun to apply transcriptomics to understand the response to B[a]P. biorxiv.org

An integrated approach for SMBP would involve:

Transcriptomics (RNA-Seq): To identify global changes in gene expression and discover entire pathways and networks that are dysregulated following SMBP exposure. This can reveal cellular stress responses, activation of repair pathways, and pro-carcinogenic signaling.

Proteomics: To identify changes in protein expression and post-translational modifications. This can also be used to create a comprehensive map of protein targets for SMBP adduction.

Metabolomics: To analyze global changes in cellular metabolites, revealing how SMBP perturbs metabolic pathways and cellular energy status.

Integrative Analysis: Combining data from all omics platforms to construct a comprehensive model of the molecular toxicology of SMBP. This can uncover novel mechanisms of action and identify robust biomarkers of effect.

By pursuing these future research directions, the scientific community can build a more complete and detailed understanding of the role of this compound in chemical carcinogenesis, from its fundamental chemical interactions to its impact on global cellular networks.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways leading to the formation of 6-sulfooxymethylbenzo(a)pyrene (6-SMBP) from its precursors?

- Methodological Answer : 6-SMBP is formed via a two-step metabolic activation:

Hydroxylation : Cytochrome P450 enzymes oxidize 6-methylbenzo(a)pyrene to 6-hydroxymethylbenzo(a)pyrene (6-HMBP).

Sulfation : Sulfotransferases (SULTs) catalyze the conjugation of a sulfate group to 6-HMBP, forming the highly electrophilic 6-SMBP.

Experimental validation: In vitro assays with hepatic microsomes and recombinant SULT isoforms (e.g., SULT1A1) confirm this pathway .

Q. Which analytical techniques are most reliable for quantifying 6-SMBP and its DNA adducts in biological matrices?

- Methodological Answer :

Advanced Research Questions

Q. How do interspecies differences in sulfotransferase (SULT) activity influence the carcinogenic potency of 6-SMBP in experimental models?

- Methodological Answer :

- In vitro models : Use recombinant SULT isoforms (e.g., human SULT1A1 vs. mouse Sult1a1) to compare enzymatic kinetics (Km, Vmax). For example, human SULT1A1 exhibits 3-fold higher catalytic efficiency for 6-HMBP sulfation than murine isoforms .

- In vivo models : Preweanling mice (B6C3F1) show higher hepatic DNA adduct formation due to elevated SULT activity during development .

- Recommendation: Cross-validate findings using humanized mouse models or primary hepatocyte co-cultures.

Q. What experimental strategies can resolve discrepancies between in vitro mutagenicity data (e.g., Ames test) and in vivo carcinogenicity findings for 6-SMBP?

- Methodological Answer :

- Issue : 6-SMBP shows strong mutagenicity in S. typhimurium TA100 but variable tumorigenicity in rodent models .

- Solutions :

Metabolic context : Supplement in vitro assays with S9 liver fractions to mimic in vivo detoxification pathways (e.g., epoxide hydrolase activity).

Adduct persistence analysis : Compare short-term vs. long-term DNA adduct retention using LC-MS/MS in target organs .

Dose-response modeling : Use physiologically based pharmacokinetic (PBPK) models to reconcile in vitro IC50 values with in vivo tumor incidence .

Q. What methodological considerations are critical for optimizing sulfotransferase-mediated activation of 6-HMBP in cell-free systems?

- Methodological Answer :

- Cofactor optimization : Maintain 10–50 µM 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to sustain SULT activity .

- pH and temperature : Use pH 6.5–7.0 and 37°C for maximal enzyme efficiency .

- Inhibition controls : Include pentachlorophenol (SULT inhibitor) to confirm specificity of sulfation .

Data Contradiction Analysis

Q. Why do some studies report negligible 6-SMBP carcinogenicity in adult rodents despite strong DNA adduct formation in neonates?

- Methodological Answer :

- Key factor : Developmental stage-dependent SULT expression. Neonatal mice exhibit transient SULT overexpression, enhancing 6-SMBP-DNA adduct formation, while adult livers show reduced sulfation capacity .

- Experimental design adjustment : Use age-stratified rodent cohorts and RNA-seq to correlate SULT isoform expression with adduct levels .

Novel Research Directions

Q. Can organoid models replicate human-specific metabolic activation of 6-SMBP for precision toxicology studies?

- Methodological Answer :

- Protocol : Differentiate induced pluripotent stem cells (iPSCs) into hepatic organoids. Validate SULT1A1/1A3 expression via qPCR and western blot.

- Application : Expose organoids to 6-HMBP and quantify 6-SMBP formation using UPLC-HRMS. Compare results to primary human hepatocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.